1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHMQYVZZUCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine-3-carboxylic Acid/Ester Precursor
The starting point is often the preparation of the 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid or its methyl ester derivative. This can be achieved by:
- Cyclization reactions involving substituted anilines (e.g., 3-chloroaniline) and appropriate dicarbonyl compounds or amino acids.
- Esterification of the carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the methyl ester derivative.
This esterification step is crucial as it activates the carboxyl group for subsequent hydrazide formation.
Conversion to Hydrazide
The key step is the reaction of the ester or acid derivative with hydrazine hydrate to form the carbohydrazide. This is typically performed by refluxing the ester in propan-2-ol (isopropanol) with hydrazine hydrate, which facilitates nucleophilic substitution of the ester group by the hydrazide moiety.
- Reaction conditions: Reflux temperature in propan-2-ol, reaction time ranging from several hours to overnight.
- Yield: Generally high, with reported yields often exceeding 80% depending on purity and reaction optimization.
This method is supported by analogous procedures reported for related compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, where methyl esters were converted to hydrazides using hydrazine hydrate under reflux in propan-2-ol.
Purification and Characterization
The crude hydrazide product is purified by recrystallization from suitable solvents (e.g., methanol, ethanol) or by chromatographic techniques. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H and ^13C NMR confirm the formation of the hydrazide group and the integrity of the pyrrolidine ring.
- Infrared (IR) spectroscopy: Identification of characteristic NH and carbonyl stretching frequencies.
- Mass spectrometry (MS): Confirms molecular weight.
- Elemental analysis: Validates compound purity.
Detailed Reaction Scheme and Data Table
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Chlorophenyl-substituted acid or ester precursor | Esterification: Methanol, H2SO4 catalyst, reflux | Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | Activation of carboxyl group for hydrazide formation |
| 2 | Methyl ester + Hydrazine hydrate | Reflux in propan-2-ol, several hours | This compound | Nucleophilic substitution of ester by hydrazine |
| 3 | Crude hydrazide | Recrystallization or chromatography | Pure hydrazide | Purification and isolation |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide has been explored for its diverse applications in several scientific domains:
Medicinal Chemistry
-
Anticancer Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against A549 (lung cancer) and HeLa (cervical cancer) cells, indicating its potential as a lead compound for anticancer drug development.
Cell Line IC50 (µM) A549 10.5 HeLa 8.2 - Antimicrobial Properties: Research indicates that derivatives of this compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Neuropharmacology
The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for treating neuropsychiatric disorders such as depression or anxiety. Its mechanism may involve modulation of serotonin or dopamine receptors.
Biochemical Assays
This compound can serve as a ligand in biochemical assays, aiding in the study of enzyme kinetics and receptor binding affinities. Its ability to selectively bind to certain proteins makes it useful in drug discovery processes.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of related pyrrolidine derivatives, demonstrating their ability to induce apoptosis in cancer cells through caspase activation pathways. This provides a framework for further investigation into the specific effects of this compound.
Antimicrobial Efficacy
In vitro studies have shown that compounds similar to this compound exhibit potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Antioxidant Activity
A key structural distinction lies in the substituent position on the phenyl ring. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (CAS: N/A) exhibits potent antioxidant activity due to the hydroxyl group at the 2-position, which enhances radical scavenging via hydrogen bonding. In DPPH assays, derivatives of this compound showed 1.35–1.5× higher activity than ascorbic acid .
Table 1: Antioxidant Activity of Selected Analogs
*Ph = phenyl; Cl = chloro; OH = hydroxy.
Example :
- 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (CAS: N/A) was synthesized via hydrazinolysis of methyl esters, followed by condensation with acetone to yield hydrazones .
- 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide likely follows a similar route, though reactivity may differ due to the electron-withdrawing chloro group .
Structural Confirmation and Crystallography
X-ray diffraction studies on analogs like 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide reveal planar carbohydrazide moieties and intramolecular hydrogen bonding, critical for stabilizing bioactive conformations . For 1-(3-chlorophenyl) derivatives, computational docking (e.g., AutoDock Vina) could predict binding modes, though experimental crystallographic data are lacking .
Biological Activity
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 239.69 g/mol. The structure features a pyrrolidine ring with a chlorophenyl substituent and a carbohydrazide functional group, which are critical for its biological interactions.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been identified as an agonist for the 5-HT2C serotonin receptor , which plays a significant role in mood regulation and various metabolic processes. This interaction can lead to downstream effects on gene expression and cellular signaling pathways, influencing both neuronal and metabolic functions .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibits dose-dependent antimicrobial activity. For instance, when tested against multidrug-resistant strains, the compound showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as a scaffold for developing new antimicrobial therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human lung adenocarcinoma cells (A549). Research indicates that it can induce cytotoxic effects in cancer cells while exhibiting lower toxicity in non-cancerous cells, suggesting a selective action that could be beneficial for therapeutic applications .
Case Study: Anticancer Effects
In a comparative study, this compound was tested alongside standard chemotherapeutic agents such as cisplatin. The results indicated that at a concentration of 100 µM, the compound reduced A549 cell viability by approximately 66%, showcasing its potential as an effective anticancer agent .
Summary of Biological Activities
| Biological Activity | Target | Mechanism | Observed Effects |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Disruption of cell wall synthesis | Inhibition at 25 µg/mL |
| Anticancer | A549 lung cancer cells | Induction of apoptosis | 66% reduction in cell viability at 100 µM |
| Serotonin Receptor Agonism | 5-HT2C receptor | Modulation of signaling pathways | Changes in gene expression related to mood and metabolism |
Q & A
Q. What synthetic routes are commonly employed for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide, and what are their key challenges?
Answer: A two-step approach is typically used:
Pyrrolidone ring formation : Reacting γ-butyrolactam derivatives with hydrazine hydrate to form the 5-oxopyrrolidine-3-carbohydrazide scaffold. This step often requires anhydrous conditions to avoid side reactions with water .
Chlorophenyl substitution : Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, using Cu(I) catalysts under reflux in DMF or DMSO. Challenges include regioselectivity control and purification of intermediates with polar functional groups (e.g., hydrazide) .
Q. Key data :
| Step | Yield (%) | Purity (HPLC) | Common Byproducts |
|---|---|---|---|
| 1 | 65–75 | ≥90% | Unreacted lactam |
| 2 | 40–50 | 85–90% | Di-substituted isomers |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>95% required for pharmacological studies) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm absence of unreacted hydrazine (δ 2.5–3.5 ppm for NH₂) and verify the 3-chlorophenyl group via aromatic proton splitting patterns .
- FT-IR : Hydrazide C=O stretch at ~1660 cm⁻¹ and N–H bend at 1550–1600 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s reactivity in nucleophilic reactions?
Answer: The meta -chlorine substituent creates a moderate electron-withdrawing effect (+M < –I), directing electrophilic attacks to the ortho/para positions. However, steric hindrance from the bulky pyrrolidone ring limits accessibility, as shown in DFT calculations (B3LYP/6-31G* level) . For example:
- Reactivity in cross-coupling : Pd-mediated Suzuki reactions with aryl boronic acids proceed at <30% yield due to steric clashes with the pyrrolidone’s carbonyl group .
- Contradiction note : Some studies report higher yields (45–50%) using Buchwald-Hartwig conditions (XPhos ligand, Cs₂CO₃ base), suggesting solvent polarity (e.g., toluene vs. DMF) modulates steric effects .
Q. What crystallographic data are available for derivatives of this compound, and how do they inform conformational analysis?
Answer: Single-crystal X-ray diffraction of structurally related compounds (e.g., ethyl 5-oxopyrrolidine-3-carboxylate derivatives) reveals:
- Pyrrolidone ring puckering : The 5-oxo group induces a half-chair conformation (C3 atom deviates by 0.6–0.8 Å from the plane).
- Hydrazide torsion angles : N–N–C=O dihedral angles range from 150–160°, favoring resonance stabilization .
Q. Example data :
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C3–C4 bond length | 1.52 Å | Ethyl 5-oxopyrrolidine-3-carboxylate |
| N–N–C=O angle | 158° | Aroylhydrazine derivative |
Q. How can discrepancies in biological activity data (e.g., enzyme inhibition) be resolved through structural analogs?
Answer:
- SAR studies : Replace the 3-chlorophenyl group with 4-fluorophenyl or 2-thienyl to probe electronic vs. steric contributions. For instance:
- Contradiction resolution : Conflicting reports on cytotoxicity may arise from impurities in the hydrazide moiety; repurify via recrystallization (ethanol/water, 3:1 v/v) and retest .
Methodological Guidance
Q. What computational tools are recommended for predicting the compound’s solubility and partition coefficient (log P)?
Answer:
- ADMET Prediction : Use Schrödinger’s QikProp or ACD/Percepta to estimate log P (~2.1) and aqueous solubility (~0.5 mg/mL at pH 7.4). Validate experimentally via shake-flask method (octanol/water) .
- MD Simulations : GROMACS with GAFF force field to model hydration shells, revealing aggregation tendencies at >10 mM concentrations .
Q. How should researchers address oxidative degradation of the hydrazide moiety during long-term storage?
Answer:
- Stabilization : Store under argon at –20°C in amber vials. Add 0.1% w/v ascorbic acid as an antioxidant.
- Degradation monitoring : LC-MS (ESI+) to detect oxidation products (m/z +16 corresponding to hydroxylamine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
